molecular formula C29H29NO7 B11627658 Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11627658
M. Wt: 503.5 g/mol
InChI Key: HJYQVSRBFXHUQE-UHFFFAOYSA-N
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Description

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C29H29NO7

Molecular Weight

503.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(3-methyl-1-benzofuran-2-carbonyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H29NO7/c1-6-34-27(31)23-17(4)30-18(5)24(28(32)35-7-2)25(23)19-12-14-20(15-13-19)36-29(33)26-16(3)21-10-8-9-11-22(21)37-26/h8-15,25,30H,6-7H2,1-5H3

InChI Key

HJYQVSRBFXHUQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC)C)C

Origin of Product

United States

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